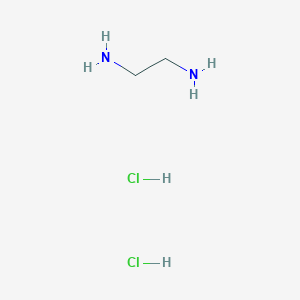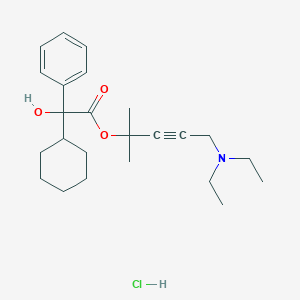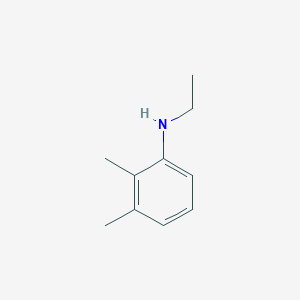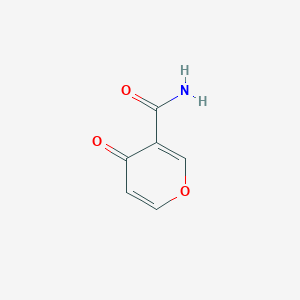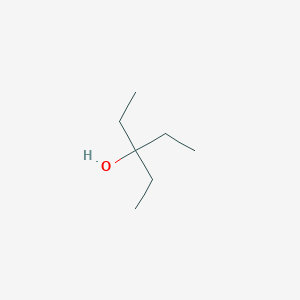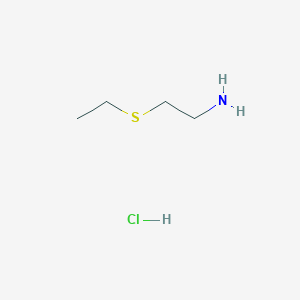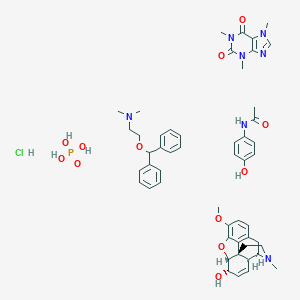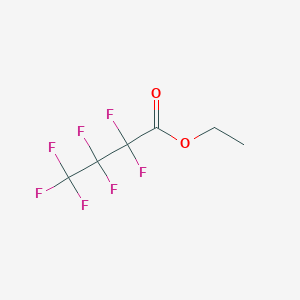![molecular formula C11H13NO3 B146998 1-Ethoxy-2-[(E)-2-Nitroprop-1-enyl]benzol CAS No. 134040-21-4](/img/structure/B146998.png)
1-Ethoxy-2-[(E)-2-Nitroprop-1-enyl]benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound belonging to the family of nitroalkenes. It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry. The compound’s molecular formula is C11H13NO3.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the fragrance industry for its pleasant odor and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene can be synthesized through the electrophilic aromatic substitution reaction. This involves the reaction of 1-ethoxy-2-nitrobenzene with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the final product .
Industrial Production Methods
Industrial production of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium ethoxide or other strong bases.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzene derivatives.
Wirkmechanismus
The mechanism of action of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates, which can then undergo further reactions to produce different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethoxy-2-nitrobenzene: Similar structure but lacks the nitroprop-1-enyl group.
2-nitrophenetole: Similar structure but with different substituents on the benzene ring.
Ethyl o-nitrophenyl ether: Similar structure but with an ethyl group instead of the nitroprop-1-enyl group.
Uniqueness
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to its combination of an ethoxy group and a nitroprop-1-enyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, especially in the fragrance industry.
Eigenschaften
IUPAC Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQACPGNUJJIEOZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
